4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Overview
Description
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with protein tyrosine kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, leading to a variety of downstream effects .
Result of Action
The inhibition of tyrosine kinases can potentially lead to the suppression of cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine typically involves the reaction of 4-methylmorpholine with 3-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A related compound used in the synthesis of pharmaceuticals and other organic molecules.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Another similar compound with applications in medicinal chemistry.
Uniqueness
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a piperazine ring makes it particularly versatile in various research applications .
Properties
IUPAC Name |
4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSWJGVRVKJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CN(CCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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